molecular formula C19H12N2O5 B2949208 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 329269-83-2

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2949208
CAS No.: 329269-83-2
M. Wt: 348.314
InChI Key: RRPGMIWCLMRNPM-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoindoline and a chromene moiety, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-oxo-4H-chromene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of isoindoline and chromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)16-9-14(22)12-4-2-3-5-15(12)26-16/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGMIWCLMRNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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